molecular formula C12H11NO2 B12987099 Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12987099
M. Wt: 201.22 g/mol
InChI Key: AGLUFTLMFLVXSW-RKDXNWHRSA-N
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Description

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid is a complex organic compound that features both an indole and a cyclopropane moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an indole derivative. One common method is the reaction of an indole with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid, while reduction of the carboxylic acid group could produce the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring might confer additional stability or reactivity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: Lacks the cyclopropane ring but shares the indole moiety.

    Cyclopropane-1-carboxylic acid: Lacks the indole moiety but shares the cyclopropane ring.

Uniqueness

Rel-(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid is unique in that it combines both an indole and a cyclopropane ring, which may confer unique biological activities and chemical reactivity compared to compounds containing only one of these functional groups.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1R,2R)-2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)/t8-,9-/m1/s1

InChI Key

AGLUFTLMFLVXSW-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1C(C1C(=O)O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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